![molecular formula C14H12O2S2 B12559901 {[4-(Phenylsulfanyl)phenyl]sulfanyl}acetic acid CAS No. 152171-23-8](/img/structure/B12559901.png)
{[4-(Phenylsulfanyl)phenyl]sulfanyl}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[4-(Phenylsulfanyl)phenyl]sulfanyl}acetic acid is an organic compound characterized by the presence of two phenylsulfanyl groups attached to an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(Phenylsulfanyl)phenyl]sulfanyl}acetic acid typically involves the reaction of 4-bromothiophenol with phenylthiol in the presence of a base to form the intermediate 4-(phenylsulfanyl)phenylthiol. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and bases like potassium carbonate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
{[4-(Phenylsulfanyl)phenyl]sulfanyl}acetic acid can undergo various types of chemical reactions, including:
Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions, forming esters or amides when reacted with alcohols or amines, respectively.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Alcohols, amines, and appropriate catalysts or activating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Esters, amides.
Applications De Recherche Scientifique
{[4-(Phenylsulfanyl)phenyl]sulfanyl}acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of sulfur-containing compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of {[4-(Phenylsulfanyl)phenyl]sulfanyl}acetic acid involves its interaction with molecular targets through its phenylsulfanyl groups. These groups can undergo redox reactions, influencing cellular processes and pathways. The compound’s effects are mediated through its ability to modulate oxidative stress and interact with specific enzymes or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Phenylsulfanyl)benzoic acid: Similar structure but with a benzoic acid moiety instead of acetic acid.
4-(Phenylsulfanyl)phenylacetic acid: Similar structure but with a single phenylsulfanyl group.
Bis(4-phenylsulfanyl)benzene: Lacks the acetic acid moiety.
Uniqueness
{[4-(Phenylsulfanyl)phenyl]sulfanyl}acetic acid is unique due to the presence of two phenylsulfanyl groups and an acetic acid moiety, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
152171-23-8 |
|---|---|
Formule moléculaire |
C14H12O2S2 |
Poids moléculaire |
276.4 g/mol |
Nom IUPAC |
2-(4-phenylsulfanylphenyl)sulfanylacetic acid |
InChI |
InChI=1S/C14H12O2S2/c15-14(16)10-17-11-6-8-13(9-7-11)18-12-4-2-1-3-5-12/h1-9H,10H2,(H,15,16) |
Clé InChI |
HCCAEBZJFMPPRF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)SC2=CC=C(C=C2)SCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


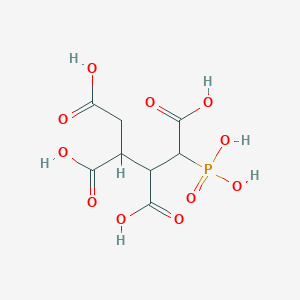
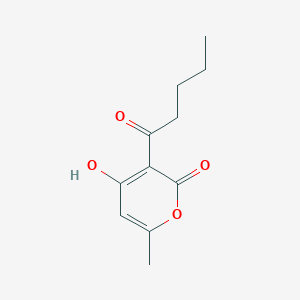
![2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-bis(3-methoxyphenyl)-](/img/structure/B12559832.png)

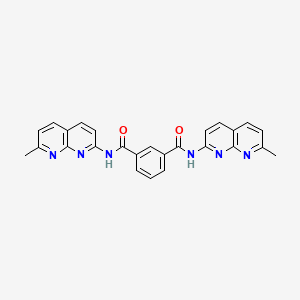
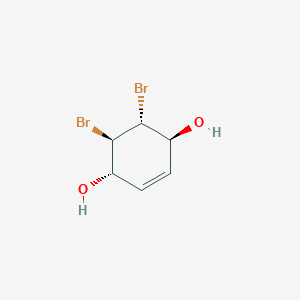

![Methyl 2-formyl-6H-furo[2,3-b]pyrrole-5-carboxylate](/img/structure/B12559856.png)
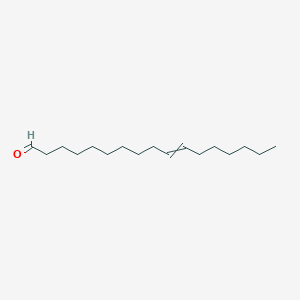
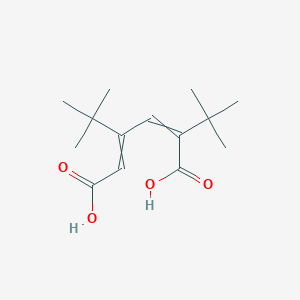
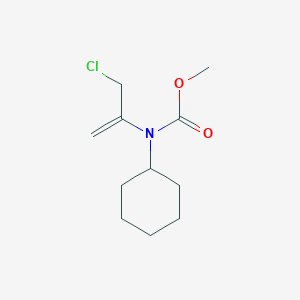
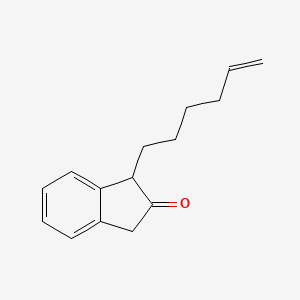
![N,N'-(Ethane-1,2-diyl)bis[3-(diphenylphosphanyl)propanamide]](/img/structure/B12559893.png)
![4-[1-[4-(4-methoxy-N-(4-methoxyphenyl)anilino)phenyl]cyclohexyl]-N,N-bis(4-methoxyphenyl)aniline](/img/structure/B12559897.png)
